5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
Description
5-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic small-molecule compound characterized by a thiophene-2-carboxamide core substituted with a chloro group at the 5-position and a cyclopentylmethyl moiety modified with a 2-hydroxyethoxy group at the N-terminus. The 2-hydroxyethoxy group on the cyclopentyl ring may enhance solubility and metabolic stability compared to simpler alkyl substituents, while the thiophene-carboxamide scaffold is a common pharmacophore in Factor Xa inhibitors like rivaroxaban .
Properties
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWMOPDUPXZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(S2)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene carboxamide class. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring and a carboxamide functional group, which contribute to its chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 302.82 g/mol.
The biological activity of this compound may involve modulation of various biological pathways. The presence of electron-withdrawing groups like chlorine and electron-donating groups such as hydroxyethoxy influences its electronic structure, potentially affecting its interaction with biological targets.
Research indicates that similar compounds exhibit significant activity against cancer cell lines, suggesting that this compound may also possess anticancer properties.
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated the compound's effectiveness against A431 vulvar epidermal carcinoma cells, where it significantly reduced cell migration and invasion .
Other Therapeutic Areas
In addition to its anticancer potential, this compound may have applications in other therapeutic areas such as anti-inflammatory and antimicrobial activities. The structural similarities with other biologically active compounds suggest a broad spectrum of potential pharmacological effects.
Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro and hydroxyethoxy groups | Anticancer activity |
| 5-methylthiophene-2-carboxamide | Methyl group instead of chlorine | Anticancer activity |
| N-(4-chlorophenyl)-thiophene-2-carboxamide | Phenyl group instead of cyclopentyl | Anti-inflammatory properties |
| 5-bromo-N-cyclopentylthiophene-2-carboxamide | Bromine substitution instead of chlorine | Potential enzyme inhibition |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.
Comparison with Similar Compounds
Pharmacological Profile :
- Rivaroxaban is a direct, oral Factor Xa inhibitor with an IC₅₀ of 0.7 nM for human Factor Xa and >20,000-fold selectivity over thrombin .
- Clinical Use: Approved for venous thromboembolism (VTE) prophylaxis, stroke prevention in atrial fibrillation, and acute coronary syndromes .
Compound 1M8 (5-(2-Chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide)
Structure : Features a 2-chlorophenyl group on the thiophene ring and a cyclopropylcarbamoyl-substituted phenyl group at the N-terminus .
Key Differences :
- The target compound lacks the chlorophenyl and cyclopropylcarbamoyl groups, instead prioritizing a hydroxyethoxy-cyclopentyl substituent.
Pharmacological Profile : - 1M8 demonstrates moderate kinase inhibitory activity but lacks explicit Factor Xa inhibition data. Its structural complexity may limit bioavailability compared to simpler analogs .
Edoxaban Analogs
Key Differences:
- Edoxaban’s bicyclic amine substituent contrasts with the hydroxyethoxy-cyclopentyl group in the target compound, influencing binding kinetics to Factor Xa .
Structural and Functional Analysis
Substituent Impact on Target Affinity
Observations :
- The oxazolidinone-morpholinyl group in rivaroxaban optimizes hydrogen bonding with Factor Xa’s S4 pocket, a feature absent in the target compound’s cyclopentyl group .
- Hydrophilic substituents (e.g., hydroxyethoxy) may improve solubility but could reduce membrane permeability compared to rivaroxaban’s aromatic systems .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Rivaroxaban’s oxazolidinone ring enhances metabolic stability, whereas the cyclopentyl group in the target compound may confer susceptibility to oxidative metabolism .
Clinical and Preclinical Implications
Stereochemistry : The (5S)-configuration in rivaroxaban is essential for high-affinity Factor Xa binding; analogous stereochemical optimization may benefit the target compound .
Substituent Engineering : Replacing the morpholinylphenyl group with a hydroxyethoxy-cyclopentyl moiety could shift selectivity toward other serine proteases or reduce anticoagulant potency.
Formulation Strategies : Lessons from rivaroxaban’s crystalline formulations suggest that salt forms or co-crystals could enhance the target compound’s stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
